
4-Acetamido-5-chloro-2-methoxybenzoic acid
Overview
Description
4-Acetamido-5-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-acetamido-2-methoxybenzoic acid.
Chlorination: The key step involves the chlorination of 4-acetamido-2-methoxybenzoic acid using N-chlorosuccinimide as the chlorinating agent. The reaction is carried out in N,N-dimethylformamide as the solvent.
Reaction Conditions: The reaction mixture is heated to 40°C and maintained at this temperature for 5 hours. Subsequently, the temperature is increased to 65°C and maintained for an additional 4 hours.
Isolation: After the reaction is complete, the mixture is cooled to 0°C to induce crystallization. The crude product is then filtered and purified to obtain
Biological Activity
4-Acetamido-5-chloro-2-methoxybenzoic acid (ACMBA) is an aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10ClNO4
- Molecular Weight : Approximately 243.64 g/mol
The compound features an acetamido group, a chloro substituent, and a methoxy group on a benzoic acid framework, which may contribute to its unique biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Analgesic Activity :
The precise mechanisms by which ACMBA exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions involved in inflammation and microbial resistance.
Table 1: Summary of Biological Activities of ACMBA
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |
Analgesic | Potential pain-relief properties |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of ACMBA demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating a strong potential for development as an antimicrobial agent.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a pharmaceutical intermediate in the synthesis of new therapeutic agents. Its structural characteristics make it a valuable starting point for developing compounds with enhanced efficacy against infections and inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Acetamido-5-chloro-2-methoxybenzoic acid, and what analytical methods validate its purity?
- Synthesis : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A common route involves:
Methoxylation at the 2-position using methyl iodide under alkaline conditions.
Chlorination at the 5-position via electrophilic substitution (e.g., Cl2/FeCl3).
Acetamido group introduction at the 4-position through acetylation of a precursor amine intermediate (e.g., acetic anhydride in pyridine) .
- Validation : Purity is confirmed via HPLC (>98% purity threshold), NMR (e.g., δ 2.1 ppm for acetamido methyl group), and mass spectrometry (M.W. 243.64 g/mol) .
Q. How is the compound structurally distinguished from its isomers, and what spectroscopic techniques are critical for identification?
- Structural Differentiation : Key distinguishing features include:
- Positional isomerism : The acetamido (4-position), chloro (5-position), and methoxy (2-position) groups create a unique substitution pattern compared to analogs like 4-Acetamido-3-chlorobenzoic acid.
- Spectroscopy :
- FT-IR : C=O stretch of the acetamido group (~1660 cm<sup>−1</sup>) and carboxylic acid (~1700 cm<sup>−1</sup>).
- <sup>13</sup>C NMR : Distinct signals for methoxy (δ 56 ppm), acetamido carbonyl (δ 170 ppm), and chlorine-substituted aromatic carbons .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the biological activity of this compound against 5-HT4 receptors?
- SAR Optimization :
- Substituent modifications : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to enhance receptor binding affinity. Evidence shows that 4-Amino-5-chloro-2-ethoxy analogs exhibit improved selectivity for 5-HT4 over 5-HT3 receptors .
- Bioisosteric replacement : Substitute the acetamido group with sulfonamides to modulate lipophilicity and blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Critical Factors :
- Assay variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH, ion concentration) to minimize discrepancies .
- Impurity analysis : Use LC-MS to detect trace intermediates (e.g., deacetylated byproducts) that may interfere with activity .
Q. How can solubility limitations be addressed for in vivo pharmacokinetic studies?
- Methodological Solutions :
Properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXCIWMHHSVOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450973 | |
Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24201-13-6 | |
Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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